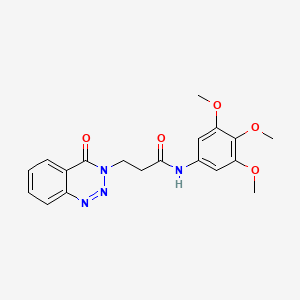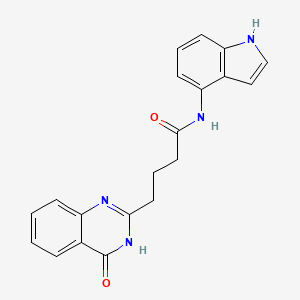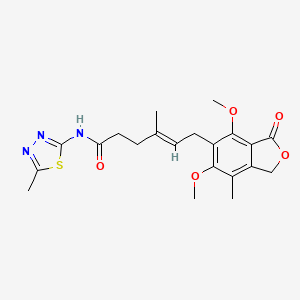![molecular formula C23H24FN3O3 B11007402 N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007402.png)
N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as tert-butyl, fluoro, and methoxy enhances its chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenylamine, 4-fluoro-2-methoxybenzaldehyde, and appropriate pyridazinone precursors. Common synthetic routes may involve:
Condensation Reactions: Combining 4-tert-butylphenylamine with 4-fluoro-2-methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization with a pyridazinone precursor in the presence of a catalyst to form the desired pyridazinone ring.
Acetylation: The final step involves acetylation of the pyridazinone derivative to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyridazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of functional groups such as fluoro and methoxy can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-tert-butylphenyl)-2-[3-(4-methyl-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-tert-butylphenyl)-2-[3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of tert-butyl, fluoro, and methoxy groups provides a distinct profile that may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C23H24FN3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O3/c1-23(2,3)15-5-8-17(9-6-15)25-21(28)14-27-22(29)12-11-19(26-27)18-10-7-16(24)13-20(18)30-4/h5-13H,14H2,1-4H3,(H,25,28) |
InChI Key |
FIWLWKTYXKCJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B11007323.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11007334.png)

![1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11007365.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11007369.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007374.png)
![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11007378.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11007385.png)

![1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11007389.png)
![N-(5-chloro-2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11007406.png)
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11007412.png)
